molecular formula C21H27N5O2 B4526584 4-[4-(3-Methoxybenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine

4-[4-(3-Methoxybenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine

Cat. No.: B4526584
M. Wt: 381.5 g/mol
InChI Key: HJPBGHCNWFKXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-Methoxybenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxybenzoyl group, a pyrimidine ring, and a pyrrolidine ring, making it a multifaceted molecule with diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Methoxybenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized and then functionalized with a methoxybenzoyl group.

    Pyrimidine Ring Formation: The pyrimidine ring is synthesized separately, often through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The piperazine intermediate is then coupled with the pyrimidine ring under specific conditions to form the desired compound.

    Final Functionalization: The pyrrolidine ring is introduced in the final step, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Methoxybenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: The piperazine and pyrimidine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings.

Scientific Research Applications

4-[4-(3-Methoxybenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(3-Methoxybenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile
  • Teneligliptin
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Uniqueness

4-[4-(3-Methoxybenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-16-22-19(24-8-3-4-9-24)15-20(23-16)25-10-12-26(13-11-25)21(27)17-6-5-7-18(14-17)28-2/h5-7,14-15H,3-4,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPBGHCNWFKXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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